N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide
Description
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide is a benzamide derivative featuring a 4-methylpyridin-2-ylamine moiety linked to a 4-isopropyl-substituted benzene ring via an amide bond. The 4-methylpyridine ring likely enhances solubility and hydrogen-bonding interactions, while the isopropyl group on the benzamide may influence lipophilicity and steric effects.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)13-4-6-14(7-5-13)16(19)18-15-10-12(3)8-9-17-15/h4-11H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXMSTKRZIFIJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355426 | |
| Record name | ST50941083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433316-03-1 | |
| Record name | ST50941083 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide typically involves the reaction of 4-methyl-2-aminopyridine with an appropriate benzoyl chloride derivative. One common method involves the use of trans-β-nitrostyrene as a starting material, which undergoes a Michael addition reaction with 4-methyl-2-aminopyridine in the presence of a catalyst such as Fe2Ni-BDC bimetallic metal-organic frameworks . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with a high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridine derivatives.
Scientific Research Applications
Neuropharmacology
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide has been investigated for its effects on neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that similar compounds can act as negative allosteric modulators of nAChRs, which are implicated in various neurological disorders. For instance, studies have shown that benzamide analogs can selectively inhibit nAChR activity, suggesting potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .
Table 1: Inhibitory Activity of Related Compounds on nAChRs
| Compound | Target Receptor | IC50 (µM) | Selectivity |
|---|---|---|---|
| Compound 1 | hα4β2 nAChRs | 6.0 | High |
| Compound 8 | hα3β4 nAChRs | 9.5 | Low |
Alzheimer's Disease Treatment
The compound has been explored as a β-secretase (BACE1) inhibitor, crucial for developing treatments for Alzheimer's disease. BACE1 is responsible for the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid plaques characteristic of Alzheimer's pathology. In vitro studies have demonstrated that certain benzamide derivatives can effectively inhibit BACE1 activity, thereby reducing amyloid-beta levels .
Table 2: BACE1 Inhibition by Benzamide Derivatives
| Compound | Inhibition (%) at 100 µM |
|---|---|
| Derivative A | 45% |
| Derivative B | 70% |
Neuroprotective Effects
Research has indicated that derivatives related to this compound exhibit neuroprotective properties in models of neurodegeneration, such as Parkinson's disease. One study highlighted its ability to inhibit c-Abl kinase, an enzyme associated with neurodegenerative processes, while showing lower toxicity compared to established inhibitors .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of this compound revealed promising results against various bacterial strains:
Table 3: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential therapeutic agent against infections caused by these pathogens.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as β-lactamase, by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can lead to the disruption of bacterial cell wall synthesis, resulting in antibacterial effects.
Comparison with Similar Compounds
Structural Analogs in Auxin Agonists
Compounds such as 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl) acetamide (602) and 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl) acetamide (533) (, Fig. 1) share the N-(4-methylpyridin-2-yl) group but differ in their substituents. These synthetic auxin agonists mimic natural auxins like indole-3-acetic acid (IAA), with phenoxyacetic acid chains critical for receptor binding. In contrast, the target compound’s isopropylbenzamide structure lacks the phenoxy group, suggesting divergent biological targets or mechanisms .
Anti-inflammatory Benzamides
highlights N-(4-methylpyridin-2-yl) derivatives (e.g., 7c, 7k, 7g) with nitrobenzenesulfonyl or methylbenzenesulfonyl groups, showing 61–89% inhibition of carrageenan-induced edema. Sulfonamide derivatives exhibit stronger hydrogen-bonding with cyclooxygenase-II (COX-II), while the isopropyl group may enhance membrane permeability .
Antimicrobial Sulfonamides
N-(4-methylpyridin-2-yl)benzenesulfonamides (5a-f, ) demonstrate antimicrobial activity, synthesized via coupling 2-amino-4-methylpyridine with benzenesulfonyl chloride. Replacing sulfonamide with benzamide (as in the target compound) removes the sulfonyl group’s electronegative character, which is critical for bacterial enzyme inhibition. This structural shift likely redirects activity toward non-antimicrobial targets .
Thiourea vs. Amide Derivatives
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide (–10) replaces the amide with a thiourea group. X-ray studies reveal intramolecular hydrogen bonds (N–H···S) and a monoclinic crystal structure. Thiourea derivatives exhibit higher polar surface areas (~120 Ų) compared to amides (~80 Ų), affecting solubility and bioavailability. The target compound’s amide group may offer better metabolic stability .
Hydroxy-Substituted Benzamides
The target compound’s isopropyl group enhances lipophilicity (predicted logP ~3.5 vs. ~2.5 for the hydroxy analog), favoring blood-brain barrier penetration .
Pyridine Positional Isomers
3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide () shifts the pyridine from position 2 to 4, altering electronic interactions. The 4-methylpyridin-2-yl group in the target compound may better engage π-π stacking in enzyme active sites compared to pyridin-4-yl derivatives .
Biological Activity
N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide, a compound within the benzamide class, has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, studies have indicated its role as an inhibitor of β-secretase (BACE1), which is crucial in the development of Alzheimer's disease. Inhibition of BACE1 leads to reduced production of amyloid-beta peptides, which are implicated in neurodegenerative processes.
Inhibition Studies
Research has demonstrated varying degrees of enzyme inhibition by this compound. The following table summarizes key findings from in vitro studies assessing its inhibitory effects on different enzymes:
| Enzyme | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|
| BACE1 | 25% | 10 | |
| Firefly Luciferase | 12% | 10 | |
| RET Kinase | Moderate to High | Varies |
Case Studies
A notable case study involved the administration of this compound in animal models to evaluate its effects on cognitive function and amyloid plaque formation. In this study, mice treated with the compound showed significant reductions in plaque burden compared to control groups, indicating potential neuroprotective effects.
Study Parameters:
- Animal Model : Transgenic mice expressing human APP
- Dosage : 10 mg/kg administered subcutaneously
- Duration : 30 days
- Outcome Measures : Amyloid plaque density, cognitive assessments via Morris water maze
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest that it achieves sufficient concentrations in the central nervous system (CNS) necessary for therapeutic efficacy. The compound exhibits a bioavailability of approximately 50%, making it a viable candidate for further development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-methylpyridin-2-yl)-4-propan-2-ylbenzamide, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling 4-propan-2-ylbenzoyl chloride with 4-methylpyridin-2-amine under basic conditions (e.g., sodium carbonate) in anhydrous solvents like acetone or dichloromethane. Reaction parameters such as temperature (0–25°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and dropwise addition of the acyl chloride to avoid exothermic side reactions are critical for yields >70% . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amide C=O stretching (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and isopropyl group splitting (δ 1.2–1.4 ppm, doublet). ¹³C NMR resolves carbonyl carbons (~168 ppm) and quaternary carbons in the pyridine ring .
- Elemental Analysis : Validates C, H, N composition within ±0.3% of theoretical values .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL .
- Enzyme Inhibition Assays : Target kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) to measure IC₅₀ .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound for target binding affinity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases). Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the isopropyl group .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
Q. How can researchers optimize reaction conditions to enhance the purity and yield of this compound during multi-step synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Apply factorial design to test variables: solvent polarity (THF vs. DMF), base strength (K₂CO₃ vs. Et₃N), and reaction time (2–24 hrs). Use HPLC to quantify intermediates and final product .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track acyl chloride consumption and minimize side products like dimerization .
Q. What strategies resolve contradictions between crystallographic data and computational predictions for this compound’s molecular geometry?
- Methodological Answer :
- High-Resolution X-ray Crystallography : Refine structures using SHELXL (anisotropic displacement parameters, twin refinement if needed) to resolve bond-length/angle discrepancies .
- DFT Calculations : Compare B3LYP/6-311+G(d,p)-optimized geometries with experimental data. Adjust computational models for solvent effects or crystal packing forces .
Q. How do steric and electronic effects of the 4-propan-2-yl group influence the compound’s reactivity in derivatization reactions?
- Methodological Answer :
- Electronic Analysis : Use Hammett σ constants to predict substituent effects on electrophilic aromatic substitution (e.g., nitration at para position) .
- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify % buried volume around the benzamide core, guiding regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
